molecular formula C13H19N B13599471 3-(2,5-Dimethylphenyl)piperidine

3-(2,5-Dimethylphenyl)piperidine

Cat. No.: B13599471
M. Wt: 189.30 g/mol
InChI Key: HEALJTLYBYMVGC-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenyl)piperidine is a chemical compound belonging to the piperidine class, characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dimethylphenyl)piperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,5-dimethylbenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of microwave irradiation and catalytic systems can also be employed to streamline the synthesis process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: 3-(2,5-Dimethylphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Saturated piperidine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-(2,5-Dimethylphenyl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with various enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various physiological effects. For instance, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways.

Comparison with Similar Compounds

    Bupivacaine: A local anesthetic with a similar piperidine structure.

    Icaridin: An insect repellent that shares the piperidine core.

Comparison: 3-(2,5-Dimethylphenyl)piperidine is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Unlike bupivacaine, which is primarily used as an anesthetic, this compound has broader applications in research and industry. Compared to icaridin, it is less focused on practical applications like insect repellent and more on synthetic and pharmacological research.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

3-(2,5-dimethylphenyl)piperidine

InChI

InChI=1S/C13H19N/c1-10-5-6-11(2)13(8-10)12-4-3-7-14-9-12/h5-6,8,12,14H,3-4,7,9H2,1-2H3

InChI Key

HEALJTLYBYMVGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2CCCNC2

Origin of Product

United States

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